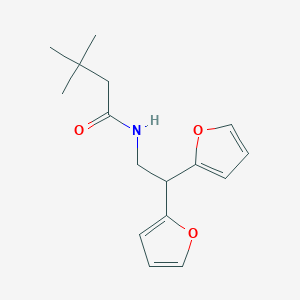
N-(2,2-di(furan-2-yl)ethyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,2-di(furan-2-yl)ethyl)-3,3-dimethylbutanamide” would depend on factors such as its molecular structure and the nature of its functional groups. For example, the presence of the polar amide group could influence its solubility in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research on the synthesis and characterization of compounds containing furan units, such as the study by Boobalan et al. (2012), led to the development of a highly water-soluble and fluorescent perylene bisimide derivative. This compound demonstrates good solubility in water and other polar solvents, showcasing potential applications in fluorescent materials and sensors (Boobalan, Imran, & Nagarajan, 2012).
Biochemical Applications
- Sokmen et al. (2014) synthesized new compounds via the acylhydrazone route, leading to the formation of various triazole derivatives with notable antibacterial, antiurease, and antioxidant activities. These compounds' activities highlight the potential for developing new therapeutic agents (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).
Material Science and Polymer Chemistry
- The enzymatic synthesis of biobased polyesters utilizing 2,5-bis(hydroxymethyl)furan as a building block demonstrates an innovative approach to creating sustainable and biodegradable polymers. Jiang et al. (2014) showcased the successful polymerization of this biobased diol with various diacid ethyl esters, indicating its utility in the production of environmentally friendly materials (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).
Environmental Chemistry and Catalysis
- The catalytic reduction of biomass-derived furanic compounds with hydrogen was explored by Nakagawa, Tamura, and Tomishige (2013) as a method to convert oxygen-rich compounds into valuable chemicals and fuels. This study illuminates the potential of furanic compounds in biorefinery and sustainable chemical production (Nakagawa, Tamura, & Tomishige, 2013).
Energy and Photovoltaics
- In the field of photoelectrochemistry, the photoelectrochemical dimethoxylation of furan using a BiVO4/WO3 photoanode presents a sustainable approach to modifying organic compounds. This study by Tateno, Miseki, and Sayama (2017) demonstrates the potential for using photoelectrochemical processes in organic synthesis and energy conversion (Tateno, Miseki, & Sayama, 2017).
Propiedades
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)10-15(18)17-11-12(13-6-4-8-19-13)14-7-5-9-20-14/h4-9,12H,10-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOQODNQECKNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=CO1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2424310.png)
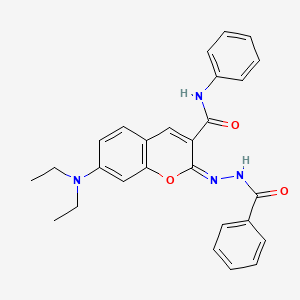
![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2424313.png)
![N-(4-acetylphenyl)-2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2424315.png)
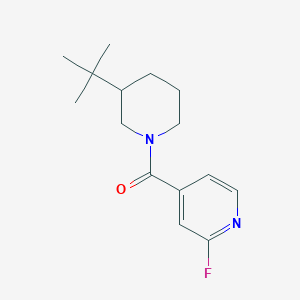
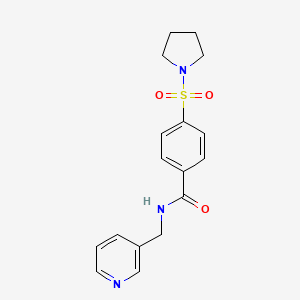
![7-Chloro-1-(2-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424321.png)
![4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2424322.png)
![4-(1,3-Dioxolan-2-yl)-1-[2-(methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]piperidine](/img/structure/B2424325.png)
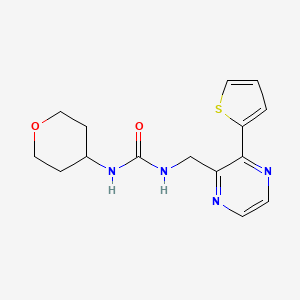
![Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B2424328.png)
![2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B2424330.png)
